6-Methyl-5-(trifluoromethyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5-(trifluoromethyl)pyridin-3-ol is a heterocyclic compound with the molecular formula C7H6F3NO. It is characterized by the presence of a trifluoromethyl group and a hydroxyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain the desired product . The reaction conditions often include the use of specific catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of 6-Methyl-5-(trifluoromethyl)pyridin-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the pyridine ring .
Scientific Research Applications
6-Methyl-5-(trifluoromethyl)pyridin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-6-(trifluoromethyl)pyridin-3-ol
- 6-(Trifluoromethyl)pyridin-3-ol
- 3-(Trifluoromethyl)pyridin-2-ol
Uniqueness
6-Methyl-5-(trifluoromethyl)pyridin-3-ol is unique due to the specific positioning of the methyl and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H6F3NO |
---|---|
Molecular Weight |
177.12 g/mol |
IUPAC Name |
6-methyl-5-(trifluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H6F3NO/c1-4-6(7(8,9)10)2-5(12)3-11-4/h2-3,12H,1H3 |
InChI Key |
FAZJKAPRDRBXAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.